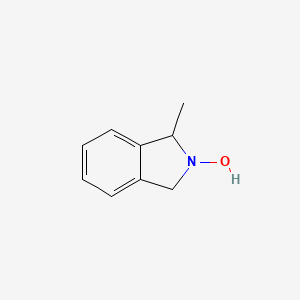
1-Methylisoindolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylisoindolin-2-ol is a heterocyclic organic compound that belongs to the isoindoline family It is characterized by a fused benzopyrrole ring system with a hydroxyl group at the second position and a methyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylisoindolin-2-ol can be synthesized through several methods. One common approach involves the reaction of methyl 2-formylbenzoate with primary amines and isocyanides in a multicomponent reaction, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives, which can be further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylisoindolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield isoindolinone derivatives, while reduction can produce isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylisoindolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methylisoindolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-Methylisoindolin-2-ol can be compared with other similar compounds, such as:
Isoindoline: Lacks the hydroxyl group and has different reactivity and biological properties.
Isoindolin-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.
Indole derivatives: Share a similar benzopyrrole ring system but differ in functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-hydroxy-1-methyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C9H11NO/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
IWCFZFUJSSGCAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2CN1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


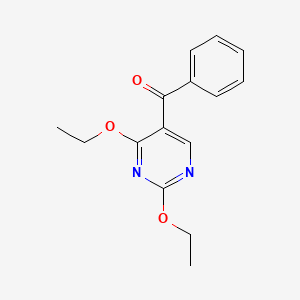

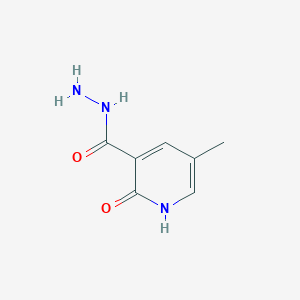
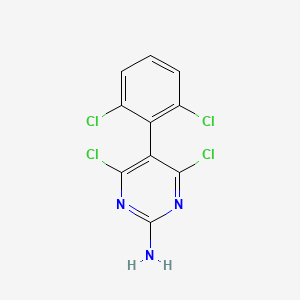
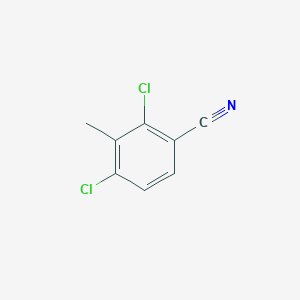
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
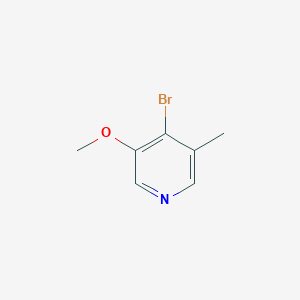
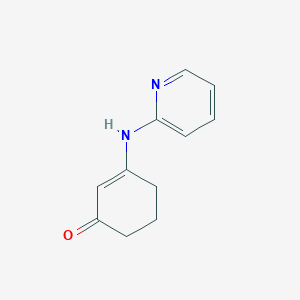

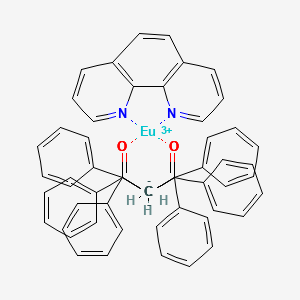
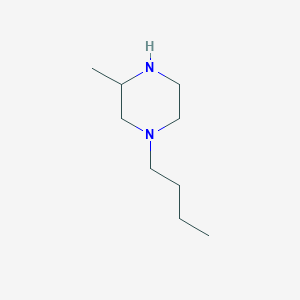
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)

